BTX161

CKIα degradation acute myeloid leukemia molecular glue degrader

BTX161 is a thalidomide-analog small-molecule molecular glue degrader (CAS 2052301-24-1, C15H16N2O3, MW 272.30 g/mol) designed to recruit the CRL4-CRBN E3 ubiquitin ligase complex to induce the targeted degradation of casein kinase 1 alpha (CKIα, also referred to as CK1α). Unlike conventional catalytic inhibitors that merely occupy an active site, BTX161 functions as a heterobifunctional degrader that eliminates the target protein entirely via the ubiquitin-proteasome system, thereby ablating both enzymatic and scaffolding functions of CKIα.

Molecular Formula C15H16N2O3
Molecular Weight 272.30 g/mol
Cat. No. B15543735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTX161
Molecular FormulaC15H16N2O3
Molecular Weight272.30 g/mol
Structural Identifiers
InChIInChI=1S/C15H16N2O3/c1-9-4-2-5-10-11(9)8-17(15(10)20)12-6-3-7-13(18)16-14(12)19/h2,4-5,12H,3,6-8H2,1H3,(H,16,18,19)/t12-/m0/s1
InChIKeyCNIZBMYCKRUTHY-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BTX161 Procurement Guide: Thalidomide-Analog CKIα Degrader for AML Research


BTX161 is a thalidomide-analog small-molecule molecular glue degrader (CAS 2052301-24-1, C15H16N2O3, MW 272.30 g/mol) designed to recruit the CRL4-CRBN E3 ubiquitin ligase complex to induce the targeted degradation of casein kinase 1 alpha (CKIα, also referred to as CK1α) [1]. Unlike conventional catalytic inhibitors that merely occupy an active site, BTX161 functions as a heterobifunctional degrader that eliminates the target protein entirely via the ubiquitin-proteasome system, thereby ablating both enzymatic and scaffolding functions of CKIα [2]. This mechanism directly underlies the therapeutic effect observed in lenalidomide-responsive pre-leukemia syndromes but with quantitatively superior degradation efficiency in human AML cells [1].

Why Lenalidomide Cannot Substitute for BTX161 in CKIα Degradation Assays


Generic substitution with lenalidomide or pomalidomide in CKIα degradation experiments fails because these clinically approved immunomodulatory imide drugs (IMiDs) exhibit markedly weaker CKIα-degrading activity in AML cells, limiting their utility as research tools for CKIα functional ablation. While lenalidomide induces some ubiquitination of CKIα via CRBN recruitment, its degradation efficiency is substantially inferior to that of BTX161 [1]. Additionally, lenalidomide degrades IKZF1 and IKZF3 as primary neo-substrates, producing confounding phenotypic readouts that complicate mechanistic interpretation of CKIα-specific effects [2]. BTX161's enhanced degradation potency and distinct neo-substrate selectivity profile address these limitations, making direct substitution scientifically unsound for studies requiring robust CKIα ablation.

BTX161 Quantitative Differentiation Evidence Versus Lenalidomide and In-Class Analogs


Superior CKIα Degradation Efficiency in AML Cells: BTX161 Outperforms Lenalidomide

In MV4-11 human AML cells, Western blot analysis demonstrates that BTX161 mediates substantially greater reduction of CKIα protein levels than lenalidomide at equivalent treatment durations and concentration ranges [1]. The comparative immunoblot shows that lenalidomide produces minimal to undetectable CKIα degradation under conditions where BTX161 achieves marked target elimination, confirming its enhanced potency as a CKIα degrader in this disease-relevant cellular context.

CKIα degradation acute myeloid leukemia molecular glue degrader

Selective Upregulation of Wnt Targets Without MDM2 Transcriptional Induction

qPCR analysis in MV4-11 AML cells reveals that BTX161 treatment (25 μM, 4 hours) upregulates Wnt target genes including MYC, AXIN2, and CCND1 (cyclin D1) while leaving MDM2 mRNA expression unchanged [1]. In contrast, the closely related analog A51 (2 μM) suppresses MYC, MDM2, AXIN2, and CCND1 expression under identical conditions, demonstrating that BTX161 possesses a distinct transcriptional signature that preserves Wnt pathway activation while activating p53-dependent DDR signaling. This unique pattern—Wnt target induction combined with MDM2 mRNA stability—differentiates BTX161 from structurally similar CKIα-targeting compounds in the same study.

Wnt signaling transcriptional regulation p53 pathway

Indirect Depletion of FAM83G Protein via CKIα Degradation-Induced Co-Stability Loss

In HCT116, DLD-1 colorectal cancer, and MV4-11 AML cells, BTX161 treatment (10 μM, 24 hours) induces significant reduction of FAM83G protein abundance as measured by Western blot densitometry normalized to GAPDH, expressed as fold change relative to untreated cells (statistical significance: p<0.05 to p<0.0001) [1]. The study establishes that this reduction occurs via loss of FAM83G-CK1α co-stability following efficient CK1α degradation by BTX161, rather than through direct BTX161-induced FAM83G degradation [1]. Notably, this indirect degradation effect on FAM83G is not observed with lenalidomide treatment under comparable conditions, representing a downstream functional consequence unique to the enhanced degradation efficiency of BTX161.

FAM83 family proteins protein co-stability Wnt signaling

Synergistic p53 Augmentation and Caspase-3 Activation with CDK7/CDK9 Inhibitors

In MV4-11 AML cells, BTX161 treatment alone (10 μM, 6 hours) augments p53 and MDM2 protein expression as detected by Western blot, but does not fully activate caspase-3 [1]. However, when combined with the CDK7 inhibitor THZ1 and a CDK9 inhibitor, BTX161 induces maximal caspase-3 activation and further augmented p53 stabilization beyond monotherapy levels [1]. This synergistic effect demonstrates that BTX161 primes AML cells for apoptotic sensitization via p53 pathway engagement, establishing a functional platform for combination-based experimental strategies that is not achievable with lenalidomide alone.

combination therapy CDK7 inhibitor CDK9 inhibitor p53 activation

Enhanced CKIα Degradation in AML Cells Across Concentration Gradient

Concentration-response analysis in HCT116, DLD-1, and MV4-11 cells demonstrates that BTX161 induces progressive CKIα degradation at concentrations ranging from 0.1 μM to 10 μM over a 24-hour treatment period, with densitometric quantification showing statistically significant fold-change reduction relative to untreated controls [1]. In contrast, published data indicate that lenalidomide requires substantially higher concentrations or longer treatment durations to achieve measurable CKIα reduction in comparable AML cell models, and the magnitude of degradation remains incomplete even under optimized conditions [2].

dose-response CKIα degradation acute myeloid leukemia

Optimal Research Applications for BTX161 Based on Quantitative Differentiation Evidence


Robust CKIα Functional Ablation in AML Cell Models

BTX161 is the preferred compound for experiments requiring complete or near-complete elimination of CKIα protein in acute myeloid leukemia cell lines such as MV4-11, where lenalidomide fails to produce detectable degradation. Procurement is indicated for researchers investigating CKIα-dependent phenotypes in AML, including studies of DNA damage response activation, p53 stabilization, and downstream transcriptional effects. The direct head-to-head Western blot evidence confirms that BTX161—not lenalidomide—provides the requisite degradation efficiency for CKIα loss-of-function studies in this context [1].

Dissecting Wnt Pathway Regulation Without MYC Suppression

BTX161 is uniquely suited for mechanistic studies of CKIα degradation effects on Wnt signaling where preservation of MYC and other Wnt target expression is experimentally desirable. The qPCR data demonstrating BTX161-mediated upregulation of MYC, AXIN2, and CCND1 while maintaining MDM2 mRNA stability provides a clean transcriptional readout distinct from analog A51 [1]. Researchers studying the intersection of CKIα degradation and Wnt/β-catenin signaling should procure BTX161 specifically, as structurally similar compounds in the same series produce opposite transcriptional effects that would confound pathway interpretation.

Investigating FAM83G Co-Stability and Indirect Protein Degradation Mechanisms

BTX161 enables investigation of FAM83G protein biology through CKIα degradation-induced co-stability loss, a secondary pharmacological effect that lenalidomide cannot produce. The quantitative densitometry data establishing significant FAM83G reduction (p<0.05 to p<0.0001) in colorectal cancer and AML cells treated with 10 μM BTX161 for 24 hours provides a validated experimental platform [1]. Laboratories studying FAM83 family proteins, CK1α interactomes, or co-stability-based protein regulation mechanisms should select BTX161 over lenalidomide for these applications.

Combination Therapy Studies with CDK7/CDK9 Inhibitors in AML

BTX161 serves as a critical p53-priming agent for combination studies involving transcriptional CDK inhibitors such as THZ1 (CDK7 inhibitor) and CDK9 inhibitors. The Western blot evidence showing maximal caspase-3 activation and synergistic p53 augmentation only when BTX161 is combined with CDK7/CDK9 inhibition provides a validated experimental framework [1]. Procurement is essential for laboratories reproducing or extending preclinical combination therapy studies in AML models where BTX161 serves as the CKIα-degrading component of the therapeutic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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